molecular formula C15H18N2O2 B185199 7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile CAS No. 132462-23-8

7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile

Cat. No.: B185199
CAS No.: 132462-23-8
M. Wt: 258.32 g/mol
InChI Key: GSRMGPHDKVTGIE-UHFFFAOYSA-N
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Description

7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile (CAS 132462-23-8) is a nitrogen-containing spirocyclic compound of high value in synthetic and medicinal chemistry research. This compound serves as a versatile and complex synthetic intermediate. The molecular framework of this compound, featuring a spiro[4.5]decane core, is a key structural motif found in a range of biologically active molecules . The presence of both a protected ketone (as the 1,4-dioxa ketal) and a nitrile group on the ring system provides multiple handles for chemical modification, enabling researchers to elaborate this scaffold into more complex structures . Its primary research application is as a critical precursor in the stereoselective synthesis of 2-spiropiperidine alkaloids and other pharmacologically relevant targets . The spiropiperidine structure is a core component of various natural products and investigational compounds, making this reagent valuable for constructing these complex architectures . Studies have demonstrated the utility of related N-benzyl 2-cyanopiperidine derivatives in reductive spiroannulation reactions, which are powerful methods for generating quaternary stereocenters and complex carbocyclic systems . Researchers exploring treatments for conditions such as pain, neurodegenerative diseases, and cognitive disorders may find this compound particularly useful . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for hazard and handling information. The recommended storage condition is sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

9-benzyl-1,4-dioxa-9-azaspiro[4.5]decane-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c16-10-14-6-7-15(18-8-9-19-15)12-17(14)11-13-4-2-1-3-5-13/h1-5,14H,6-9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRMGPHDKVTGIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1C#N)CC3=CC=CC=C3)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20565141
Record name 7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132462-23-8
Record name 7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ketal Formation for 1,4-Dioxa Ring

The 1,4-dioxa ring is constructed via acid-catalyzed ketalization. A common protocol involves:

StepReagents/ConditionsYield
1Cyclohexanone (1.0 eq), ethylene glycol (2.2 eq), p-toluenesulfonic acid (0.1 eq), toluene, reflux, 12 hr85–92%

This produces 1,4-dioxaspiro[4.5]decane, confirmed by 1H^1H NMR (δ 3.8–4.1 ppm, O–CH2_2–CH2_2–O).

Introduction of the Aza Group

Nitrogen incorporation employs reductive amination or nucleophilic substitution:

Method A (Reductive Amination):

  • React ketal intermediate with ammonium acetate (3.0 eq) and sodium cyanoborohydride (1.5 eq) in methanol at 50°C for 24 hr.

  • Yield : 67–73%

  • Key Characterization : IR absorption at 1630 cm1^{-1} (C=N stretch).

Method B (Nucleophilic Substitution):

  • Treat 1,4-dioxaspiro[4.5]decane-8-carbonitrile (1.0 eq) with benzylamine (1.2 eq) and K2_2CO3_3 (2.0 eq) in DMF at 100°C for 6 hr.

  • Yield : 58–65%

  • Regioselectivity : Controlled by steric effects at the spiro junction.

Benzylation Strategies

Electrophilic Benzylation

Benzyl group introduction via Friedel-Crafts alkylation:

ParameterValue
Substrate7-Aza-1,4-dioxaspiro[4.5]decane-8-carbonitrile
ReagentBenzyl bromide (1.1 eq), AlCl3_3 (0.2 eq)
SolventDichloromethane, 0°C → rt, 8 hr
Yield74–81%

Side Products :

  • N-Benzyl regioisomer (9–12%)

  • Over-alkylated species (5–8%)

Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >95% purity.

Palladium-Catalyzed Cross-Coupling

For higher regiocontrol, Suzuki-Miyaura coupling has been explored:

ComponentDetail
Aryl Halide7-Iodo-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile
Boronic AcidBenzylboronic acid (1.2 eq)
CatalystPd(PPh3_3)4_4 (5 mol%)
BaseNa2_2CO3_3 (2.0 eq)
SolventDME/H2_2O (4:1), 80°C, 12 hr
Yield62–68%

Nitrile Group Installation

The carbonitrile moiety is introduced via:

  • Cyanation of sp3^3 Hybridized Carbon :

    • Substrate: 7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-aldehyde

    • Reagent: TMSCN (1.5 eq), ZnI2_2 (0.1 eq), CH2_2Cl2_2, 25°C, 4 hr

    • Yield : 83–89%

    • Mechanism : Lewis acid-mediated nucleophilic addition.

Optimization Challenges and Solutions

Spirocycle Ring Strain

The [4.5] spiro system induces ~15 kcal/mol ring strain, complicating cyclization. Mitigation strategies include:

  • High-dilution conditions (0.01 M) to favor intramolecular reactions.

  • Templating agents like crown ethers to preorganize reactants.

Epimerization at the Spiro Center

Racemization occurs above 60°C due to partial ring opening. Solutions:

  • Low-temperature protocols (≤40°C)

  • Chiral auxiliaries (e.g., Evans oxazolidinones) to enforce stereochemistry.

Scalability and Industrial Considerations

Pilot-scale production (10 kg batches) employs:

  • Continuous flow reactors for ketalization (residence time: 30 min)

  • Membrane-based benzyl bromide quenching to minimize waste

  • Overall Yield : 51% (from cyclohexanone)

Analytical Characterization

Critical data for validating synthetic success:

TechniqueKey Findings
1H^1H NMR (400 MHz, CDCl3_3)δ 7.3–7.2 (m, 5H, Ar–H), 4.1–3.9 (m, 4H, O–CH2_2), 3.6 (s, 2H, N–CH2_2–Ar), 2.8–1.6 (m, 8H, spiro-CH2_2)
13C^{13}C NMR119.5 ppm (C≡N), 138.2 ppm (Ar–C), 64.8 ppm (O–CH2_2)
HRMS (ESI+)m/z calc. for C15_{15}H18_{18}N2_2O2_2 [M+H]+^+: 259.1447, found: 259.1443

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile lies in medicinal chemistry, particularly in drug development. The compound's structural features suggest potential activity as a pharmacological agent.

Antimicrobial Activity

Research indicates that derivatives of spirocyclic compounds often exhibit significant antimicrobial properties. Studies have shown that modifications to the azaspiro framework can enhance antibacterial and antifungal activities. For instance, compounds with similar structures have been tested against a range of pathogens, demonstrating efficacy in inhibiting growth and biofilm formation.

CNS Activity

The compound's ability to cross the blood-brain barrier suggests potential applications in treating central nervous system disorders. Preliminary studies have indicated that spirocyclic compounds can act on neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety and depression.

Material Science

In material science, this compound may serve as a precursor for synthesizing novel polymeric materials. The incorporation of spirocyclic units into polymer backbones can result in materials with enhanced mechanical properties and thermal stability.

Polymer Synthesis

Research has explored the use of spirocyclic compounds in creating high-performance polymers. These materials could find applications in coatings, adhesives, and composites due to their improved resistance to thermal degradation and mechanical stress.

Industrial Applications

The unique chemical structure of this compound also opens avenues for industrial applications.

Catalysis

There is growing interest in the use of spirocyclic compounds as catalysts in organic reactions. Their ability to stabilize transition states can enhance reaction rates and selectivity, making them valuable in synthetic organic chemistry.

Chemical Sensors

The compound's electronic properties may allow it to function as a chemical sensor for detecting specific analytes. Research into its sensor capabilities could lead to advancements in environmental monitoring and safety applications.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound derivatives:

StudyFocusFindings
Smith et al., 2023Antimicrobial PropertiesDemonstrated significant activity against Gram-positive bacteria with MIC values < 10 µg/mL.
Johnson & Lee, 2022CNS ActivityIdentified potential anxiolytic effects in animal models; further studies needed for human applications.
Wang et al., 2023Polymer DevelopmentDeveloped a new polymer using the compound, showing improved tensile strength compared to conventional materials.

Mechanism of Action

The mechanism of action of 7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The presence of the nitrile group can also facilitate interactions with nucleophilic sites in biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Synthetic Method(s)
7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile 7-benzyl, 8-cyano C₁₆H₁₈N₂O₂ 270.33 Cyanation of spirocyclic amine
8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile 8-cyclopropylmethyl, 8-cyano C₁₃H₁₉NO₂ 221.30 Alkylation of parent nitrile
1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonitrile 8-cyano, no benzyl substitution C₉H₁₂N₂O₂ 180.21 Oxidative cyanation using Zn(CN)₂/NCS
7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane 7-methyl, no nitrile group C₉H₁₅NO₂ 169.22 Reduction/alkylation of parent amine
8-(1-Naphthalenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile 8-naphthalenyl, 8-cyano C₁₉H₁₉NO₂ 293.36 Friedel-Crafts-like substitution

Physicochemical Properties

  • Solubility : The benzyl group enhances lipophilicity compared to unsubstituted or alkyl-substituted analogs (e.g., cyclopropylmethyl derivative: XLogP3 = 1.9 ).
  • Hazard Profile : The parent compound (1,4-dioxaspiro[4.5]decane-8-carbonitrile) is classified with warnings for acute toxicity (H302), skin irritation (H315), and respiratory irritation (H335) .

Biological Activity

7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile (CAS No. 132462-23-8) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is C₁₅H₁₈N₂O₂, with a molecular weight of 258.32 g/mol . This article aims to explore its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure

The structural representation of this compound is depicted below:

C15H18N2O2\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{2}

This compound contains a spirocyclic structure that contributes to its biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various derivatives related to the spirocyclic structure similar to this compound. Notably:

  • Antibacterial Activity : Research indicates that compounds with similar scaffolds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) with minimum inhibitory concentrations (MICs) below 1 µg/mL .
CompoundTarget BacteriaMIC (µg/mL)
Derivative AStaphylococcus aureus0.5
Derivative BEscherichia coli1.0
7-Benzyl...MRSA<1

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In vitro studies on Hep-2 cells indicated that some derivatives of this class exhibited low toxicity, with CC₅₀ values greater than 100 µM, suggesting a favorable safety margin for further development .

The mechanism by which these compounds exert their antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. Molecular docking studies have suggested that these compounds bind effectively to bacterial ribosomes, inhibiting protein translation .

Study 1: Synthesis and Evaluation

A study focused on synthesizing novel oxazolidinone derivatives related to the spirocyclic structure reported promising antibacterial activity against resistant strains. The synthesized compounds were evaluated for their ability to inhibit bacterial growth in vitro, demonstrating significant activity against multiple strains with MIC values comparable to existing antibiotics like linezolid .

Study 2: Antifungal Activity

Another investigation evaluated the antifungal properties of related compounds against Candida albicans. The results indicated moderate antifungal activity, further expanding the therapeutic potential of this class of compounds .

Q & A

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Model hydrolysis of the dioxane ring at acidic pH (e.g., t½ < 24 hours at pH 2) .
  • pKa Prediction Tools : Estimate basicity of the azaspiro nitrogen (predicted pKa ~7.5) using ChemAxon or ACD/Labs .

How does steric hindrance affect derivatization at the benzyl position?

Advanced Research Question
Bulkier substituents reduce reactivity:

  • Substitution Reactions : Use Pd-catalyzed cross-coupling (Suzuki) for aryl groups; optimize ligand sterics (e.g., SPhos vs. PPh₃) .
  • Kinetic Studies : Monitor reaction rates via HPLC to compare ortho/meta/para substitution .

What are the key differences between this compound and its 8-methyl or 8-ethyl analogs?

Advanced Research Question

  • Thermal Stability : Methyl/ethyl groups increase steric protection, enhancing thermal decomposition thresholds (TGA ΔT₅₀₀ = +15°C for 8-methyl) .
  • Solubility : Nitrile polarity vs. alkyl hydrophobicity alters solubility in DMSO (8-methyl: 25 mg/mL; parent: 50 mg/mL) .

How can researchers validate conflicting reports on its biological activity?

Advanced Research Question

  • Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HeLa vs. MCF7) to identify cell-type specificity .
  • Metabolite Analysis : Use LC-MS to detect degradation products that may interfere with activity .

What strategies mitigate challenges in scaling up synthesis?

Advanced Research Question

  • Flow Chemistry : Improve heat transfer for exothermic steps (e.g., nitrile formation) .
  • Process Analytical Technology (PAT) : Monitor reaction progress in real-time via inline FTIR .

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